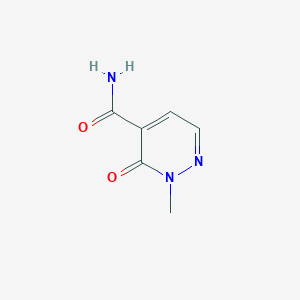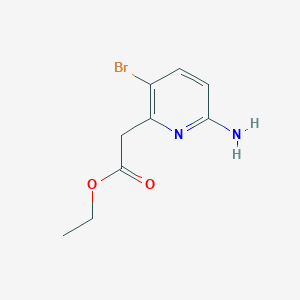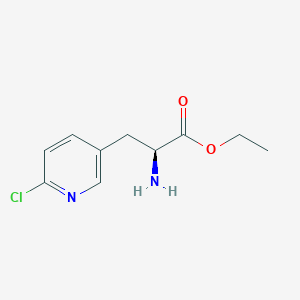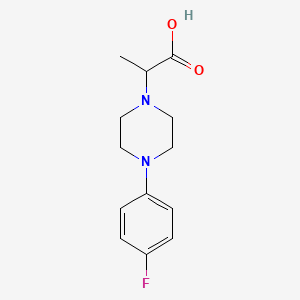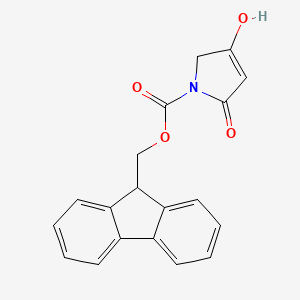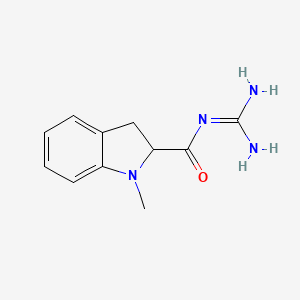
N-(Diaminomethylene)-1-methylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diaminomethylene)-1-methylindoline-2-carboxamide: is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a diaminomethylene group attached to the nitrogen atom of the indoline ring and a carboxamide group at the second position of the indoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diaminomethylene)-1-methylindoline-2-carboxamide typically involves the reaction of 1-methylindoline-2-carboxylic acid with a suitable diaminomethylene precursor. One common method involves the use of diaminomethylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Diaminomethylene)-1-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indoline derivatives with new functional groups replacing the diaminomethylene group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Diaminomethylene)-1-methylindoline-2-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its interactions with biological targets are of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of N-(Diaminomethylene)-1-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(Diaminomethylene)-1-methylindoline-2-carboxylate
- N-(Diaminomethylene)-1-methylindoline-2-carboxamide hydrochloride
- This compound sulfate
Comparison: this compound is unique due to its specific functional groups and their arrangement on the indoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the carboxamide group can enhance its solubility and stability, making it more suitable for certain applications. Additionally, its ability to form specific interactions with molecular targets can differentiate its mechanism of action from other similar compounds.
Eigenschaften
Molekularformel |
C11H14N4O |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
N-(diaminomethylidene)-1-methyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)14-11(12)13/h2-5,9H,6H2,1H3,(H4,12,13,14,16) |
InChI-Schlüssel |
CWRMATZHQHHCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC2=CC=CC=C21)C(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


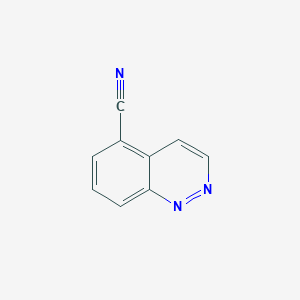
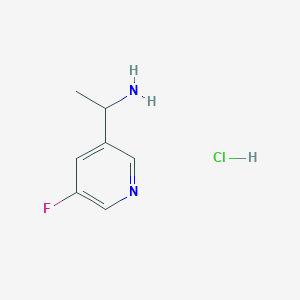
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)

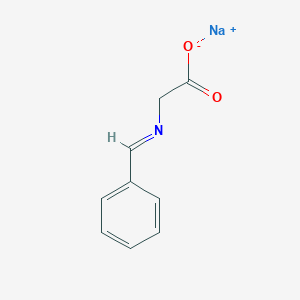
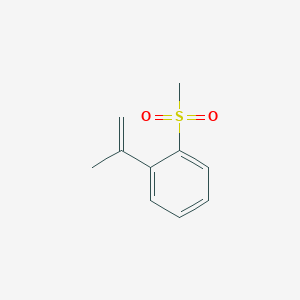
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

